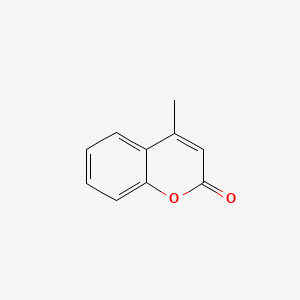

4-Methylcoumarin

Vue d'ensemble

Description

La 4-méthylcoumarine est un dérivé méthylé de la coumarine, appartenant à une classe de composés aromatiques. Elle existe sous six formes isomères. Notamment, la 3-méthylcoumarine a un point de fusion de 91 °C et un point d'ébullition de 292,5 °C, avec une odeur caractéristique de coumarine. D'autres isomères présentent des points de fusion et d'ébullition variables .

Méthodes De Préparation

Plusieurs voies de synthèse conduisent à la 4-méthylcoumarine :

Réaction du résorcinol avec l'acide fumarique : Le chauffage du résorcinol (1,3-dihydroxybenzène) avec l'acide fumarique donne la 4-méthylcoumarine. La réaction se produit à 160-170 °C pendant 3-4 heures, suivie d'un refroidissement et d'une précipitation.

Décarboxylation de l'acide 6-méthylcoumarine-3-carboxylique : Le chauffage de l'acide 6-méthylcoumarine-3-carboxylique à 300-340 °C conduit à une décarboxylation, produisant de la 4-méthylcoumarine.

Sulfonation et cyclisation : La réaction entre l'acide p-crésoldisulfonique et l'anhydride phtalique en présence d'acide sulfurique donne de la 4-méthylcoumarine.

Condensation de la bromosalicylaldéhyde et de l'ester d'acide malonique : La bromosalicylaldéhyde réagit avec l'ester d'acide malonique en présence d'aniline, suivie d'un chauffage pour former la lactone, qui, après hydrolyse, donne de la 4-méthylcoumarine.

Réaction de la salicylaldéhyde et de l'anhydride acétique : La salicylaldéhyde réagit avec l'anhydride acétique et l'acétate de sodium pour produire de la 4-méthylcoumarine.

Analyse Des Réactions Chimiques

La 4-méthylcoumarine participe à diverses réactions, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes incluent :

Oxydation : L'oxydation du groupe méthyle peut donner la 7-hydroxy-4-méthylcoumarine.

Substitution : Des substituants peuvent être introduits à différentes positions sur le cycle coumarine.

4. Applications de la recherche scientifique

La 4-méthylcoumarine trouve des applications dans :

Industrie des arômes et des parfums : Elle contribue aux fragrances de type noix de coco, vanille et caramel.

Synthèse organique : Comme intermédiaire en synthèse organique.

Cosmétiques et parfumerie : Utilisée dans les cosmétiques et les parfums.

5. Mécanisme d'action

Le mécanisme d'action exact des effets de la 4-méthylcoumarine reste un domaine de recherche actif. Elle peut interagir avec des cibles moléculaires ou des voies spécifiques, mais des études plus approfondies sont nécessaires.

Applications De Recherche Scientifique

Anticancer Activity

4-Methylcoumarin and its derivatives have been extensively studied for their anticancer properties. A structure-activity relationship (SAR) study synthesized 27 coumarin derivatives, revealing significant cytotoxic effects against various cancer cell lines including K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma). Notably, compounds with specific substitutions demonstrated IC50 values as low as 25.1 µM, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11 | K562 | 42.4 |

| 11 | LS180 | 25.2 |

| 11 | MCF-7 | 25.1 |

Anti-Inflammatory Effects

This compound derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways in microglial cells. One study demonstrated that these compounds can influence protein expression levels related to inflammation, suggesting potential therapeutic applications in neuroinflammatory conditions .

Antimicrobial Activity

The compound has shown promising results against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that certain coumarin derivatives can restore the efficacy of conventional antibiotics against MRSA strains, with minimal inhibitory concentrations (MICs) ranging from 8 to 64 µg/ml .

Fluorescent Probes

This compound serves as a precursor for developing fluorescent probes selective for magnesium ions. This application is particularly relevant in biochemical assays where magnesium plays a critical role in enzymatic reactions .

Synthesis Techniques

The synthesis of this compound typically involves condensation reactions such as the Pechmann reaction using resorcinol and ethyl acetoacetate as starting materials. The resulting compounds can be further modified to enhance their biological activities .

Derivative Studies

Research has focused on synthesizing various derivatives of this compound to explore their pharmacological potential. For instance, the synthesis of 7-hydroxy-4-methylcoumarin has been linked to improved anti-inflammatory and anticancer activities .

Case Study: Anticancer Activity

A study published in PubMed examined the cytotoxic effects of synthesized coumarin derivatives on human cancer cell lines. The findings indicated that specific structural modifications significantly enhanced the anticancer efficacy of these compounds, paving the way for future drug development .

Case Study: Antimicrobial Efficacy

In a comprehensive evaluation of natural coumarins' antimicrobial activities, several derivatives were tested against clinical strains of MRSA and other pathogens. The results highlighted the potential of these compounds to act synergistically with existing antibiotics, offering new avenues for treating resistant infections .

Mécanisme D'action

The exact mechanism of action for 4-methylcoumarin’s effects remains an active area of research. It may interact with specific molecular targets or pathways, but further studies are needed.

Activité Biologique

4-Methylcoumarin, a naturally occurring compound belonging to the coumarin family, has garnered significant attention due to its diverse biological activities. This article explores the various biological effects of this compound, including its antioxidant, anti-inflammatory, antifungal, and potential anticancer properties. Additionally, it includes data tables summarizing key findings from recent research and case studies illustrating its applications.

1. Antioxidant Activity

This compound exhibits notable antioxidant properties. Research has demonstrated its ability to scavenge free radicals effectively, which is crucial in protecting cells from oxidative stress.

- Mechanism of Action : The antioxidant activity of 4-methylcoumarins is primarily attributed to their ability to donate hydrogen atoms to free radicals, thereby neutralizing them. Studies using the DCF fluorescent probe assay confirmed that 4-methylcoumarins can significantly reduce intracellular reactive oxygen species (ROS) levels .

- Comparative Analysis : A study assessed the radical scavenging capacity of various 4-methylcoumarins, revealing that o-dihydroxysubstituted derivatives were particularly effective compared to their m-dihydroxy and monohydroxy counterparts .

| Compound Type | Radical Scavenging Activity |

|---|---|

| o-Dihydroxysubstituted | High |

| m-Dihydroxysubstituted | Moderate |

| Monohydroxysubstituted | Low |

2. Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. For instance, 6,7-Dihydroxy-4-methylcoumarin has been shown to exert significant anti-inflammatory effects in RAW 264.7 cells by modulating MAPK and NF-κB signaling pathways .

- Case Study : In vitro experiments demonstrated that treatment with 6,7-DH-4MC reduced pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation.

3. Antifungal Activity

The antifungal properties of this compound and its derivatives have also been extensively studied. A notable investigation found that certain coumarin derivatives exhibited potent antifungal activity against various foodborne mycotoxigenic fungi.

- Findings : The study indicated that compounds derived from 7-hydroxy-4-methylcoumarin displayed significant growth inhibition against fungi such as Aspergillus flavus and Fusarium graminearum, with varying susceptibility observed among different fungal species .

| Fungi Species | Inhibition Percentage (%) |

|---|---|

| Aspergillus flavus | 85 |

| Fusarium graminearum | 90 |

| Aspergillus ochraceus | 70 |

4. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. For example, studies have indicated that it can enhance melanogenesis in B16-F10 melanoma cells through the activation of specific signaling pathways, including Wnt/β-catenin and AKT pathways .

- Mechanism : The compound's influence on melanogenic enzymes and MITF expression suggests a potential role in skin cancer prevention or treatment.

5. Safety and Toxicology

Despite its promising biological activities, safety assessments are critical for evaluating the therapeutic potential of this compound. Studies have indicated low toxicity levels at therapeutic concentrations, making it a suitable candidate for further development as a pharmaceutical agent .

Propriétés

IUPAC Name |

4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGQCCSGKGJLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209516 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-71-6 | |

| Record name | 4-Methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcoumarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08785 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YZ8R79U9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.